(1-Formyl-1H-indol-3-yl)acetic acid
Overview
Description
(1-Formyl-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Formyl-1H-indol-3-yl)acetic acid typically involves the formylation of indole derivatives. One common method is the Vilsmeier-Haack reaction, where indole is reacted with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 1-position of the indole ring . The resulting intermediate can then be further reacted with acetic acid derivatives to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (1-Formyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 3-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products:
Oxidation: (1-Carboxy-1H-indol-3-yl)acetic acid.
Reduction: (1-Hydroxymethyl-1H-indol-3-yl)acetic acid.
Substitution: 3-Bromo-(1-formyl-1H-indol-3-yl)acetic acid.
Scientific Research Applications
(1-Formyl-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and as a precursor to bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of (1-Formyl-1H-indol-3-yl)acetic acid involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The indole ring can interact with receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
(1-Methyl-1H-indol-3-yl)acetic acid: A derivative with a methyl group instead of a formyl group.
(1-Benzyl-1H-indol-3-yl)acetic acid: A derivative with a benzyl group.
Uniqueness: (1-Formyl-1H-indol-3-yl)acetic acid is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(1-formylindol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c13-7-12-6-8(5-11(14)15)9-3-1-2-4-10(9)12/h1-4,6-7H,5H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFMNDSHCFKNAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C=O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80748291 | |
Record name | (1-Formyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80748291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88461-33-0 | |
Record name | (1-Formyl-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80748291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-formyl-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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